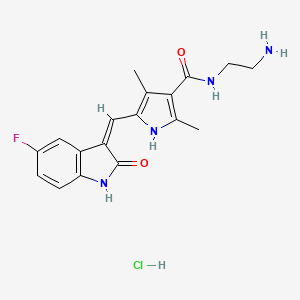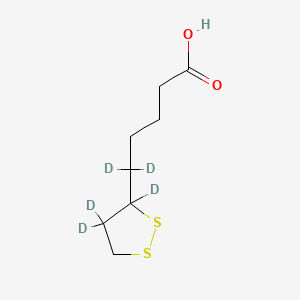
rac alpha-Lipoic Acid-d5
概要
説明
“rac alpha-Lipoic Acid-d5” is a labelled analog of “rac alpha-Lipoic Acid”, which is an antioxidant and fat-metabolism stimulator . It is a bioactive small molecule and is part of the Lipoic Acid API family . The product is available in a neat format .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H9D5O2S2 . Its molecular weight is 211.36 .Physical and Chemical Properties Analysis
“this compound” appears as a yellow solid .科学的研究の応用
Skin Protection and Penetration
rac alpha-Lipoic Acid-d5 shows potential in skin protection. A study demonstrated that alpha-lipoic acid, applied topically, penetrated readily into the skin and was reduced to dihydrolipoic acid, enhancing skin antioxidant protection (Podda et al., 1996).
Stability Enhancement
Research has focused on enhancing the stability of R(+)-alpha lipoic acid through complex formation with cyclodextrins. This stabilization is essential as R(+)-alpha lipoic acid is unstable under certain conditions like low pH or heat (Ikuta et al., 2013).
Pharmacokinetics in Humans
The pharmacokinetics of R-(+)-lipoic acid administered as sodium R-(+)-lipoate to humans has been studied, showing improved stability and bioavailability compared to other forms (Carlson et al., 2007).
Gastrointestinal Absorption
Studies have explored the absorption of rac-a-lipoic acid in the gastrointestinal tract, showing high absorption rates and suggesting that absorption is not limited to a small area, which can be significant for individuals with gastrointestinal disturbances (Peter & Borbe, 1995).
Spectroscopic Analysis
Spectroscopic studies have been conducted on R(+)-α-Lipoic Acid complexes with cyclodextrins to understand their stability and physical characteristics (Ikuta et al., 2014).
Inclusion Complexes for Therapeutic Use
Research into the synthesis and structural elucidation of crystalline inclusion complexes between R-(+)-α-lipoic acid and cyclodextrins has been performed, aimed at improving its medicinal application due to its poor solubility and low thermal stability (Caira et al., 2017).
Metabolic Pathways
Studies have explored new metabolic pathways of rac- α-lipoic acid in different species, showing extensive metabolism and indicating various metabolic pathways including mitochondrial β-oxidation (Schupke et al., 2001).
Neuroprotective Effects
Alpha-lipoic acid has been studied for its neuroprotective effects against radiation-induced brain damage, suggesting its potential use in mitigating oxidative stress and apoptosis in brain tissue (Motallebzadeh et al., 2023).
Antioxidant Properties and Therapeutic Effects
Alpha-lipoic acid's antioxidant properties and therapeutic effects in preventing diabetes complications and cataracts have been a subject of interest. Its role in mitochondrial bioenergetic reactions and as an antioxidant has been highlighted (Packer, 1994).
作用機序
Target of Action
Rac Alpha-Lipoic Acid-d5, also known as thioctic acid, is a potent biological antioxidant and a naturally occurring cofactor of mitochondrial dehydrogenase complexes . It primarily targets the glucose transporters GLUT1 and GLUT4 in 3T3-L1 adipocytes and L6 myotubes . These transporters play a crucial role in regulating glucose uptake in cells, thereby influencing energy metabolism .
Mode of Action
This compound interacts with its targets, GLUT1 and GLUT4, by enhancing their translocation from an internal membrane fraction to the plasma membrane . This action mimics insulin, leading to increased glucose uptake in cells . Furthermore, it can be enzymatically reduced in vivo, resulting in the formation of two highly reactive vicinal sulfhydryl groups .
Biochemical Pathways
This compound is involved in several biochemical pathways where the redox state is meaningful . Its pivotal action is its antioxidant activity due to its ability to scavenge and inactivate free radicals . It also acts as a metal chelator, regenerates endogenous antioxidants such as vitamins C and E, and modulates the signaling transduction of several pathways .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is reduced intracellularly by several enzymes and released as dihydrolipoic acid into the extracellular milieu . It is characterized by pharmacokinetic limitations that reduce its therapeutic efficacy, such as reduced solubility, lack of gastric stability, and hepatic degradation .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been shown to lower blood glucose in diabetic animals . It enhances glucose uptake and stimulates the translocation of GLUT1 and GLUT4, mimicking insulin action . This results in improved glucose metabolism and potential beneficial effects in both prevention and treatment of free-radical mediated diseases .
Safety and Hazards
生化学分析
Biochemical Properties
Rac Alpha-Lipoic Acid-d5, like its parent compound alpha-lipoic acid, participates in a variety of biochemical reactions where the redox state is meaningful . The pivotal action of this compound is its antioxidant activity due to its ability to scavenge and inactivate free radicals . It contains two thiol groups, which may be oxidized or reduced, making it part of a redox pair .
Cellular Effects
This compound, through its antioxidant activity, protects cells from oxidative damage. It interacts with various cellular processes, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its sulfhydryl (-SH) group has the greatest electron donating activity, contributing to its antioxidant potential and free radical scavenging activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
特性
IUPAC Name |
5,5-dideuterio-5-(3,4,4-trideuteriodithiolan-3-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/i3D2,5D2,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBQKNBQESQNJD-KEDGJJNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CSSC1([2H])C([2H])([2H])CCCC(=O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675992 | |
| Record name | 5-[(3,4,4-~2~H_3_)-1,2-Dithiolan-3-yl](5,5-~2~H_2_)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189471-66-6 | |
| Record name | 5-[(3,4,4-~2~H_3_)-1,2-Dithiolan-3-yl](5,5-~2~H_2_)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


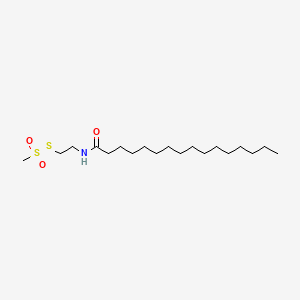

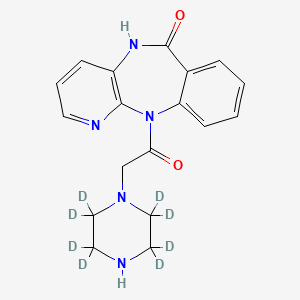
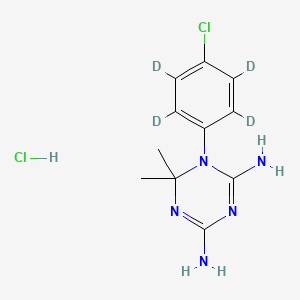
![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
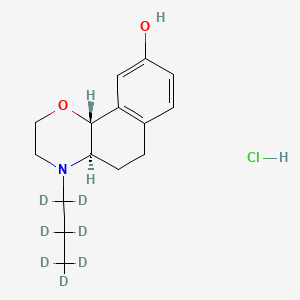
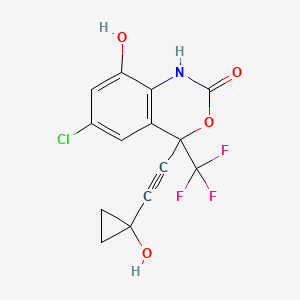
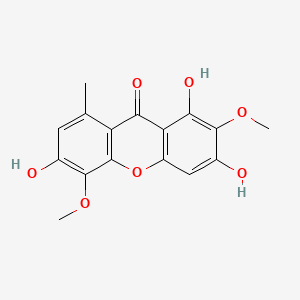

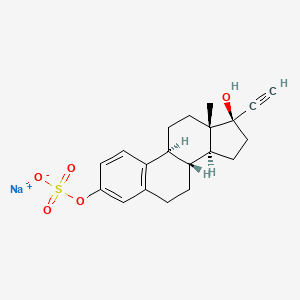
![cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563633.png)


